molecular formula C8H6N4O4 B14746724 1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)-

1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)-

Cat. No.: B14746724
M. Wt: 222.16 g/mol
InChI Key: FCMWZURFINDRRP-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- is a heterocyclic compound that contains a triazole ring and a nitrofuran moiety. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- typically involves the reaction of 1-acetyl-3-(5-nitro-2-furyl) hydrazine with formic acid or formamide under specific conditions. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the triazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- undergoes various types of chemical reactions, including:

Scientific Research Applications

1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)- can be compared with other similar compounds such as:

These comparisons highlight the unique features of 1H-1,2,4-Triazole, 1-acetyl-3-(5-nitro-2-furyl)-, such as its combined triazole and nitrofuran functionalities, which contribute to its diverse applications and biological activities.

Properties

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

1-[3-(5-nitrofuran-2-yl)-1,2,4-triazol-1-yl]ethanone

InChI

InChI=1S/C8H6N4O4/c1-5(13)11-4-9-8(10-11)6-2-3-7(16-6)12(14)15/h2-4H,1H3

InChI Key

FCMWZURFINDRRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NC(=N1)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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